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Compound of Interest

Compound Name:
2-(4-Methoxy-phenoxy)-

propylamine, HCl

CAS No.: 1352305-22-6

Cat. No.: B2902091

Get Quote

Executive Summary & Molecule Profile
Target Molecule: 2-(4-Methoxyphenoxy)propylamine Hydrochloride CAS (Free Base): 93750-

30-2 CAS (HCl Salt): 1352305-22-6 IUPAC Name: 2-(4-methoxyphenoxy)propan-1-amine

hydrochloride Molecular Formula:

Molecular Weight: 217.69 g/mol (HCl salt)[1]

Scientific Significance: 2-(4-Methoxyphenoxy)propylamine is a structural isomer of the anti-

arrhythmic drug Mexiletine.[1] While Mexiletine is a 1-aryloxy-2-aminopropane (amine at the

secondary carbon), the target molecule is a 2-aryloxy-1-aminopropane (amine at the primary

carbon).[1] This "reverse" connectivity alters the steric environment around the basic nitrogen,

potentially modifying binding affinity for sodium channels or monoamine transporters.[1]

This guide details a robust, scalable synthesis route prioritizing regiochemical fidelity. Unlike

the ring-opening of epoxides, which can yield mixtures of regioisomers, the Propionic Acid-

Amide Reduction Pathway is selected here for its absolute control over the carbon skeleton

connectivity.[1]
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Retrosynthetic Analysis
To guarantee the specific 2-phenoxy/1-amino connectivity, we disconnect the molecule at the

Carbon-Nitrogen bond via amide reduction.[1] This traces back to a 2-phenoxypropionic acid

derivative, constructed from the chiral pool (lactate derivatives) or racemic 2-halopropionates.

[1]

Strategic Pathway
C-O Bond Formation:

displacement of a 2-halopropionate by 4-methoxyphenol.[1]

Amidation: Conversion of the ester to a primary amide.[1]

Reductive Transformation: Reduction of the carbonyl to a methylene group (

) to yield the primary amine.[1]

Salt Formation: Stabilization as the hydrochloride salt.[1]

Target: 2-(4-Methoxyphenoxy)propylamine

Precursor: 2-(4-Methoxyphenoxy)propanamide

Reduction (LAH)

Intermediate: Ethyl 2-(4-methoxyphenoxy)propionate

Ammonolysis

Start Materials: 4-Methoxyphenol + Ethyl 2-bromopropionate

Etherification (SN2)
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Figure 1: Retrosynthetic logic ensuring regiocontrol.[1]

Detailed Experimental Protocol
Step 1: Etherification (Synthesis of Ethyl 2-(4-
methoxyphenoxy)propionate)
This step establishes the core skeleton.[1] The use of potassium carbonate in a polar aprotic

solvent ensures efficient alkylation of the phenol oxygen.[1]

Reagents & Materials:

Reagent Equiv. Role

4-Methoxyphenol (MEHQ) 1.0 Nucleophile

Ethyl 2-bromopropionate 1.1 Electrophile

| Potassium Carbonate (

) | 1.5 | Base | | Acetone or DMF | Solvent | Medium |[1]

Protocol:

Setup: Charge a 3-neck round-bottom flask with 4-methoxyphenol (1.0 eq) and anhydrous

acetone (10 vol).

Activation: Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.

Addition: Add Ethyl 2-bromopropionate (1.1 eq) dropwise via an addition funnel. Note: The

reaction is exothermic; control addition rate to maintain gentle reflux if using acetone.[1]

Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the

disappearance of phenol.[1]
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Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol)

followed by brine.[1] Dry over

and concentrate to yield the crude ester (typically a pale yellow oil).[1]

Step 2: Amidation (Synthesis of 2-(4-
methoxyphenoxy)propanamide)
Direct ammonolysis is preferred over hydrolysis/acid-chloride formation to minimize steps and

improve yield.[1]

Protocol:

Dissolution: Dissolve the crude ester from Step 1 in Methanol (5 vol).

Ammonolysis: Add 7N Ammonia in Methanol (excess, ~10 eq) or bubble anhydrous

ammonia gas into the solution at 0°C until saturation.

Reaction: Seal the vessel and stir at room temperature for 18–24 hours.

Isolation: Concentrate the reaction mixture to dryness. The amide often precipitates as a

white or off-white solid.[1]

Purification: Triturate with cold diethyl ether or hexane to remove impurities.[1] Filter and dry.

[1][2]

Step 3: Reduction & Salt Formation (Synthesis of Target
HCl Salt)
Critical Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with

water. Perform this step under strict inert atmosphere (

or Ar).

Reagents:
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Reagent Equiv. Role

2-(4-
methoxyphenoxy)propana
mide

1.0 Substrate

|

(LAH) | 3.0 | Reducing Agent | | THF (Anhydrous) | Solvent | Medium | | HCl (4M in Dioxane) |
Excess | Salt Formation |[1]

Protocol:

Preparation: Suspend

(3.0 eq) in anhydrous THF under nitrogen in a dry 3-neck flask. Cool to 0°C.[1][2]

Addition: Dissolve the amide (1.0 eq) in anhydrous THF and add dropwise to the LAH

suspension. The reaction will bubble (hydrogen evolution).[1]

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6

hours to ensure complete reduction of the carbonyl.

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL per

g LAH), then 15% NaOH (

mL), then water (

mL). Stir until a granular white precipitate forms.

Filtration: Filter through a celite pad. Wash the pad with THF.[1]

Salt Formation: Concentrate the filtrate to obtain the free amine oil.[1] Dissolve in a minimal

amount of dry Ethanol or Diethyl Ether. Cool to 0°C and add 4M HCl in Dioxane dropwise

until pH < 3.
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Crystallization: The hydrochloride salt will precipitate.[1] Filter, wash with cold ether, and dry

under vacuum.[1]

Workflow Visualization

Step 1: Etherification

Step 2: Amidation

Step 3: Reduction

Step 4: Salt Formation

4-Methoxyphenol
+ Ethyl 2-bromopropionate
(K2CO3, Acetone, Reflux)

Ethyl 2-(4-methoxyphenoxy)propionate
(NH3 in MeOH, RT, 24h)

  Yield: ~85-90%  

2-(4-methoxyphenoxy)propanamide
(LiAlH4, THF, Reflux)

  Yield: ~75-80%  

Target: 2-(4-Methoxyphenoxy)propylamine HCl
(HCl/Dioxane, Crystallization)

  Yield: ~85%  

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow with expected yields.
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Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical markers should be confirmed:

1H NMR (DMSO-d6, 400 MHz):

8.20 (br s, 3H,

).[1]

6.80–6.90 (m, 4H, Aromatic).[1]

4.45 (m, 1H,

-O).[1]

3.70 (s, 3H,

).[1]

2.90–3.10 (m, 2H,

-N).[1]

1.25 (d, 3H,

-CH).[1]

HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1]

Mass Spectrometry (ESI+): m/z 182.1

(Free base).

Expert Insights & Troubleshooting
Regioselectivity Check: If the melting point or NMR does not match, check for the "Mexiletine

isomer" (1-phenoxy-2-aminopropane).[1] This usually occurs if the epoxide route is

attempted without regiospecific catalysts.[1] The amide route described above prevents this

rearrangement.[1]
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Water Content: The reduction step is highly sensitive to moisture.[1] Ensure the amide

intermediate is thoroughly dried before adding to the LAH slurry.[1]

Chirality: To synthesize the (S)- or (R)-enantiomer, substitute Ethyl 2-bromopropionate with

Ethyl (R)-2-((methylsulfonyl)oxy)propionate (derived from chiral lactate).[1] The

reaction will proceed with inversion of configuration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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